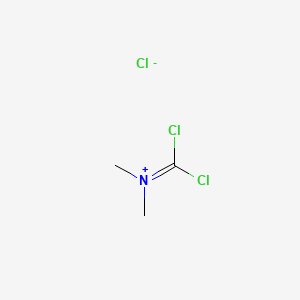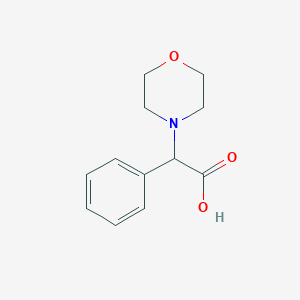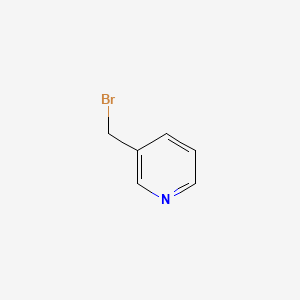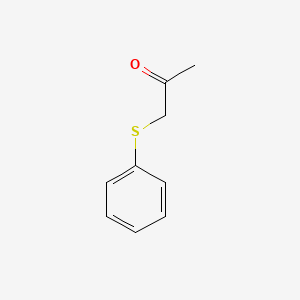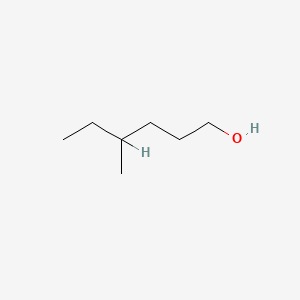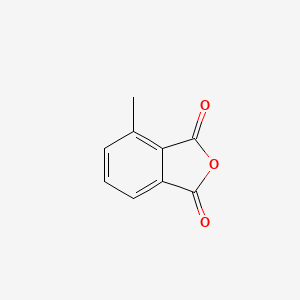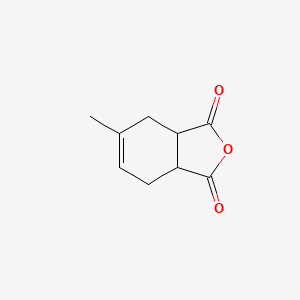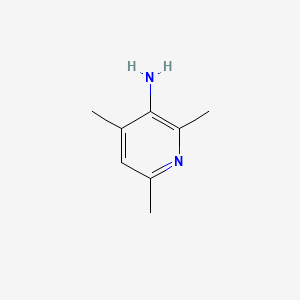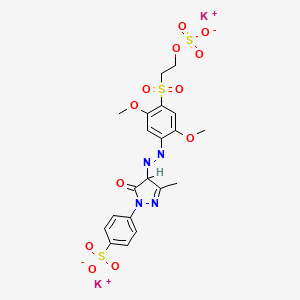
Reactive yellow 17
Übersicht
Beschreibung
Reactive Yellow 17 is a synthetic organic dye belonging to the azo dye family, widely used in the textile industry for dyeing cellulosic fibers. It is known for its bright yellow color and excellent fastness properties. The dye forms a covalent bond with the fiber, making it an integral part of the material, which results in high wash and light fastness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Reactive Yellow 17 is synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an amine, under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The dye is then purified through filtration and recrystallization processes before being formulated into a commercial product.
Analyse Chemischer Reaktionen
Types of Reactions: Reactive Yellow 17 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.
Reduction: Reduction of the azo bond can be achieved using reducing agents like sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The dye can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, Fenton’s reagent (a mixture of hydrogen peroxide and ferrous iron), and ozone are commonly used oxidizing agents.
Reduction: Sodium dithionite and zinc dust in acidic conditions are typical reducing agents.
Substitution: Halogenating agents, sulfonating agents, and nitrating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Aromatic carboxylic acids, phenols, and quinones.
Reduction: Aromatic amines.
Substitution: Halogenated, sulfonated, or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Reactive Yellow 17 has diverse applications in scientific research, including:
Biology: Employed in staining techniques for visualizing cellular components and studying biological processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Wirkmechanismus
The primary mechanism by which Reactive Yellow 17 exerts its effects is through the formation of covalent bonds with the hydroxyl groups of cellulosic fibers. This covalent bonding is facilitated by the reactive groups present in the dye, which react with the fiber under alkaline conditions. The dye-fiber bond is strong and resistant to washing and light exposure, resulting in durable and vibrant coloration.
Vergleich Mit ähnlichen Verbindungen
- Reactive Red 2
- Reactive Blue 4
- Reactive Orange 16
Comparison: Reactive Yellow 17 is unique among reactive dyes due to its specific shade of yellow and its excellent fastness properties. Compared to Reactive Red 2 and Reactive Blue 4, this compound offers a different color spectrum, making it suitable for creating a wide range of hues when mixed with other dyes. Its chemical structure and reactivity are similar to other reactive dyes, but its specific molecular configuration imparts unique properties that make it highly effective for dyeing cellulosic fibers .
Eigenschaften
IUPAC Name |
dipotassium;4-[4-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O12S3.2K/c1-12-19(20(25)24(23-12)13-4-6-14(7-5-13)38(28,29)30)22-21-15-10-17(35-3)18(11-16(15)34-2)37(26,27)9-8-36-39(31,32)33;;/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIMMPDNWRQSCT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)[O-])OC)C3=CC=C(C=C3)S(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20K2N4O12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20317-19-5 | |
| Record name | Reactive Yellow 17 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020317195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-[4-[2-[2,5-dimethoxy-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-, potassium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


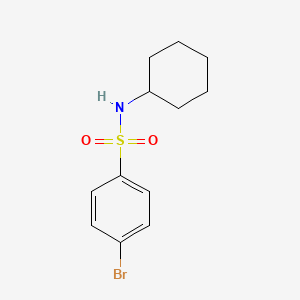

![3-Oxabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B1585423.png)
